molecular formula C22H17ClN2O B5012030 4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one

4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one

Cat. No.: B5012030
M. Wt: 360.8 g/mol
InChI Key: BUOWKURKBRAOQK-UHFFFAOYSA-N
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Description

4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one is a complex organic compound with a unique structure that includes an aniline group, a chlorophenyl group, and a phenyl group attached to a pyrrolone ring

Properties

IUPAC Name

4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O/c23-19-14-8-7-13-18(19)21-15-20(24-16-9-3-1-4-10-16)22(26)25(21)17-11-5-2-6-12-17/h1-15,21,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUOWKURKBRAOQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one typically involves multi-step organic reactions. One common method includes the reaction of aniline with 2-chlorobenzaldehyde to form an intermediate Schiff base, which is then cyclized with phenylacetylene under specific conditions to yield the desired pyrrolone compound. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aniline or chlorophenyl groups, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Sodium hydroxide, potassium tert-butoxide, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-anilino-2-(benzylamino)-3,5-pyridinedicarbonitrile
  • 2-[4-[(2-chlorophenyl)methoxy]anilino]-2-phenylindene-1,3-dione

Uniqueness

4-anilino-2-(2-chlorophenyl)-1-phenyl-2H-pyrrol-5-one is unique due to its specific combination of functional groups and its pyrrolone ring structure

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